2-(2,6-Dimethylpyridin-4-yl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethylpyridin-4-yl)-3-methylbutanoic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with two methyl groups at positions 2 and 6, and a butanoic acid moiety attached to the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylpyridin-4-yl)-3-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the halogen-metal exchange reaction followed by borylation. Another approach involves palladium-catalyzed cross-coupling reactions, where halopyridines are coupled with tetraalkoxydiborane or dialkoxyhydroborane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylpyridin-4-yl)-3-methylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
2-(2,6-Dimethylpyridin-4-yl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylpyridin-4-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in coordination with metal ions, influencing various biochemical processes. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine-4-boronic acid: Similar in structure but with a boronic acid group instead of a butanoic acid moiety.
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Contains a pyridine ring with similar substitution patterns.
Uniqueness
2-(2,6-Dimethylpyridin-4-yl)-3-methylbutanoic acid is unique due to its specific combination of a pyridine ring with a butanoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(2,6-dimethylpyridin-4-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-7(2)11(12(14)15)10-5-8(3)13-9(4)6-10/h5-7,11H,1-4H3,(H,14,15) |
InChI Key |
SUAPOGJZTCMDDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.